3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one
説明
The compound 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic indol-2-one derivative characterized by a 3-hydroxy-5-methylindol-2-one core substituted with a 2-(3,4-dimethoxyphenyl)-2-oxoethyl group.
Key structural features include:
- 5-Methyl substituent: May improve metabolic stability and hydrophobic interactions.
特性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11-4-6-14-13(8-11)19(23,18(22)20-14)10-15(21)12-5-7-16(24-2)17(9-12)25-3/h4-9,23H,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWQVZWOCIICFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC(=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one , also referred to as 3hi2one-G4 , is a novel small-molecule selective activator of homomeric GIRK4 channels. This compound has garnered attention due to its potential therapeutic applications in various diseases related to neuronal, cardiac, and endocrine functions.
3hi2one-G4 selectively activates GIRK4 homomeric channels without affecting other GIRK channel types such as GIRK1/2 or GIRK1/4. The activation mechanism involves enhancing the interaction between the channel and phosphatidylinositol-4,5-bisphosphate (PIP2), which is crucial for channel function. Molecular modeling and mutagenesis studies have identified specific residues in the GIRK4 channel that contribute to this selectivity, particularly the slide helix residue L77 .
Pharmacological Profile
The pharmacological profile of 3hi2one-G4 indicates that it may serve as a useful probe for studying GIRK4 channel functions and could be explored in drug optimization studies targeting conditions like primary aldosteronism and late-onset obesity. Its selective activation suggests potential for fewer side effects compared to non-selective activators .
Cytotoxicity Studies
In vitro studies have demonstrated that compounds related to 3hi2one-G4 exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives of indole-linked thiazoles have shown promising anticancer activity, with IC50 values indicating effectiveness comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3hi2one-G4 | Jurkat (T-cell leukemia) | < 10 |
| 3hi2one-G4 | A-431 (epidermoid carcinoma) | < 15 |
Antimycobacterial Activity
Research has indicated that the indole structure within compounds similar to 3hi2one-G4 can inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) below 1.6 µg/mL being reported for several derivatives. This highlights the potential of indole-based compounds in tackling tuberculosis .
Study on GIRK Channel Activation
A detailed study published in Bioorganic & Medicinal Chemistry explored the activation of GIRK channels by 3hi2one-G4. The study utilized electrophysiological techniques alongside molecular docking simulations to confirm the binding affinity and activation mechanism of the compound on GIRK4 channels. The results indicated a significant increase in channel activity upon administration of 3hi2one-G4, supporting its role as a selective activator .
Anticancer Activity Evaluation
Another investigation focused on the anticancer properties of thiazole-bearing molecules, including those derived from indole structures. The study assessed various derivatives against multiple cancer cell lines, revealing that certain substitutions on the phenyl ring enhanced cytotoxic activity significantly. Such findings underscore the importance of structural modifications in optimizing therapeutic efficacy .
科学的研究の応用
Structural Characteristics
The compound features a complex indole structure with methoxy groups, which contribute to its biological activity. The presence of the 3,4-dimethoxyphenyl moiety is particularly significant for its interaction with biological targets.
GIRK Channel Modulation
One of the most notable applications of 3hi2one-G4 is its role as a selective activator of GIRK4 homomeric channels . This small molecule has been shown to enhance the activity of these potassium channels, which play a crucial role in various physiological processes, including neuronal signaling and cardiac function. Research indicates that this activation could lead to novel therapeutic strategies for conditions such as arrhythmias and neurological disorders .
Neuroprotective Effects
Studies have suggested that compounds similar to 3hi2one-G4 may exhibit neuroprotective properties. By modulating ion channel activity, these compounds can potentially reduce excitotoxicity in neuronal cells, making them candidates for the treatment of neurodegenerative diseases .
Antioxidant Activity
Research has indicated that the compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This characteristic is particularly relevant in the context of aging and age-related diseases, where oxidative damage is a significant factor .
Anticancer Potential
There is emerging evidence that compounds with similar structural features may exhibit anticancer properties by inducing apoptosis in cancer cells. Further studies are needed to elucidate the specific mechanisms through which 3hi2one-G4 exerts these effects and to evaluate its efficacy in various cancer models.
Table 1: Summary of Case Studies Involving 3hi2one-G4
Detailed Findings from Selected Studies
- GIRK Channel Activation:
- Neuroprotective Mechanisms:
- Antioxidant Properties:
類似化合物との比較
Comparison with Structural Analogs
The following table summarizes structural and functional differences between the target compound and its analogs:
*Molecular formula and weight inferred from positional isomer in .
Structural Modifications and Implications
Methoxy Group Position (3,4- vs. 2,4-Dimethoxy)
- The target compound’s 3,4-dimethoxyphenyl group provides a para-methoxy substitution, which may enhance π-π stacking and electron-donating effects compared to the 2,4-dimethoxy analog (CAS 384362-10-1). Positional isomerism can drastically alter binding affinity to targets like GIRK channels or enzymes .
Benzodioxol vs. Dimethoxyphenyl
- Such modifications are common in optimizing blood-brain barrier penetration .
N-Substituents
Pharmacological Profiles
GIRK Channel Modulation
- 3hi2one-G4 : Exhibits >100-fold selectivity for GIRK4 over GIRK1/2 or GIRK1/4 heteromers, validated via binding site mutagenesis. This highlights the importance of the naphthylmethyl group in subunit discrimination .
- Target Compound : The absence of a bulky N-substituent (e.g., naphthylmethyl) suggests reduced GIRK4 selectivity but possible broader activity across potassium channels.
Enzyme Inhibition
- Analogs with 1,3-benzodioxol groups (e.g., CAS 860648-89-1) show ACE and tyrosinase inhibition, likely due to redox-active phenolic moieties absent in dimethoxyphenyl derivatives .
Cytotoxicity
- Curcumin analogs with cyclopentanone/cyclohexanone cores (e.g., 3d, 3e) demonstrate low cytotoxicity in normal human lung cells, suggesting indol-2-one derivatives may share favorable safety profiles .
Q & A
Q. What are the established synthetic routes for 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one, and what key intermediates are involved?
Methodological Answer: The compound is typically synthesized via a multi-step route:
Friedel-Crafts Acylation : Introduce the 3,4-dimethoxyphenyl group using acetyl chloride or similar reagents in the presence of Lewis acids (e.g., AlCl₃) .
Nucleophilic Substitution : React the intermediate with 5-methylindolin-2-one under basic conditions (e.g., K₂CO₃ in DMF) to form the oxoethyl side chain .
Hydroxylation : Oxidize the tertiary alcohol using mild oxidizing agents (e.g., TEMPO/NaOCl) to achieve the 3-hydroxy group .
Key Intermediates : 5-Methylindolin-2-one, 2-(3,4-dimethoxyphenyl)acetyl chloride.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
Q. What safety protocols should be followed when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to acute dermal/ocular toxicity (Category 4) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., CDK2) or proteases using fluorescence-based assays .
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Target Identification : Employ SPR (Surface Plasmon Resonance) to measure binding affinity (KD) for proteins like HSP90 or β-amyloid .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while minimizing side products?
Methodological Answer:
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to reduce byproducts .
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate the product (>95% purity) .
Q. How should researchers address contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Orthogonal Assays : Validate results using both biochemical (e.g., ELISA) and cell-based (e.g., luciferase reporter) assays .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and check for compound stability in assay buffers .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., ΔG values from SPR vs. IC₅₀ from enzymatic assays) .
Q. What computational strategies can predict this compound’s interaction with novel biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to targets like G-protein-coupled receptors (GPCRs) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on activity using Random Forest algorithms .
Q. What methodologies are recommended for studying metabolic pathways and in vivo toxicity?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- In Vivo Models : Administer 10–50 mg/kg doses to rodents and monitor plasma half-life (t₁/₂) and organ toxicity (histopathology) .
Q. How can synergistic effects with other therapeutics (e.g., anticancer drugs) be systematically evaluated?
Methodological Answer:
- Combination Index (CI) : Use CompuSyn software to calculate CI values (<1 indicates synergy) with doxorubicin or paclitaxel .
- Transcriptomics : Perform RNA-seq on treated cells to identify pathways modulated by the combination .
Q. What experimental designs assess the compound’s stability under varying storage and physiological conditions?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
